molecular formula C22H26N2O3 B6018652 (3R*,4R*)-1-(dibenzo[b,d]furan-4-ylmethyl)-4-(4-morpholinyl)-3-piperidinol

(3R*,4R*)-1-(dibenzo[b,d]furan-4-ylmethyl)-4-(4-morpholinyl)-3-piperidinol

Cat. No. B6018652
M. Wt: 366.5 g/mol
InChI Key: VSLHPEMTUZNQOR-WOJBJXKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R*,4R*)-1-(dibenzo[b,d]furan-4-ylmethyl)-4-(4-morpholinyl)-3-piperidinol, also known as DBFMO, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DBFMO is a piperidine-based compound that has been found to exhibit promising pharmacological properties, including anti-inflammatory, anti-tumor, and anti-anxiety effects. In

Mechanism of Action

The exact mechanism of action of (3R*,4R*)-1-(dibenzo[b,d]furan-4-ylmethyl)-4-(4-morpholinyl)-3-piperidinol is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been found to modulate the activity of various enzymes and receptors, including COX-2 and GABA receptors.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, this compound has been found to have anxiolytic effects, reducing anxiety in animal models. This compound has also been shown to have neuroprotective effects, protecting against neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

(3R*,4R*)-1-(dibenzo[b,d]furan-4-ylmethyl)-4-(4-morpholinyl)-3-piperidinol has several advantages for lab experiments, including its ease of synthesis and relatively low cost. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the safety and toxicity of this compound.

Future Directions

There are several areas of research that warrant further investigation regarding (3R*,4R*)-1-(dibenzo[b,d]furan-4-ylmethyl)-4-(4-morpholinyl)-3-piperidinol. One area is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area is its potential as an anti-cancer agent, with researchers exploring its effectiveness in combination with other chemotherapy drugs. Additionally, more research is needed to fully understand the safety and toxicity of this compound, as well as its potential side effects.

Synthesis Methods

(3R*,4R*)-1-(dibenzo[b,d]furan-4-ylmethyl)-4-(4-morpholinyl)-3-piperidinol can be synthesized through a multi-step process that involves the reaction of piperidine with dibenzo[b,d]furan-4-carbaldehyde and morpholine in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to yield pure this compound.

Scientific Research Applications

(3R*,4R*)-1-(dibenzo[b,d]furan-4-ylmethyl)-4-(4-morpholinyl)-3-piperidinol has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One area of interest is its anti-inflammatory effects, with studies showing that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis.
Another area of research is the anti-tumor effects of this compound. Studies have shown that this compound can inhibit the growth of various cancer cells, including breast cancer and lung cancer cells. This compound has also been found to enhance the effectiveness of chemotherapy drugs in cancer treatment.

properties

IUPAC Name

(3R,4R)-1-(dibenzofuran-4-ylmethyl)-4-morpholin-4-ylpiperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c25-20-15-23(9-8-19(20)24-10-12-26-13-11-24)14-16-4-3-6-18-17-5-1-2-7-21(17)27-22(16)18/h1-7,19-20,25H,8-15H2/t19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLHPEMTUZNQOR-WOJBJXKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N2CCOCC2)O)CC3=C4C(=CC=C3)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCOCC2)O)CC3=C4C(=CC=C3)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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